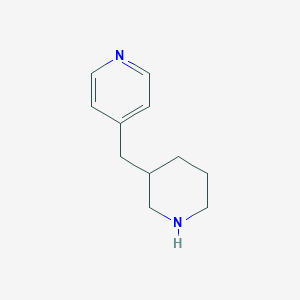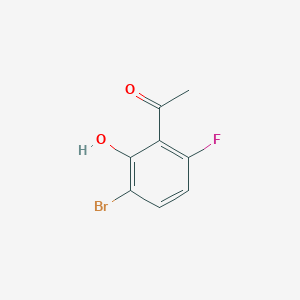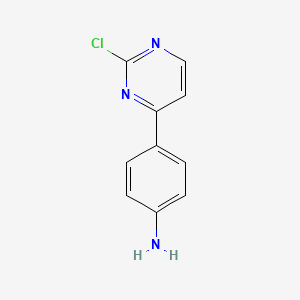
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
Vue d'ensemble
Description
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of indole, a naturally occurring compound found in many plants and animals. In
Applications De Recherche Scientifique
Regioselective C(sp2)-H Dual Functionalization
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole has been utilized in the regioselective C(sp2)-H dual functionalization of indoles. This functionalization, involving bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, is a novel approach using imide-combined hypervalent iodines(III) and is conducted under metal-free conditions. The process successfully yields 2-bis(sulfonyl)amino-3-bromo-indoles, demonstrating the compound's utility in complex organic syntheses (Moriyama, Ishida, & Togo, 2015).
Synthesis of Masked 2,3-Diaminoindole
The compound also plays a crucial role in the synthesis of masked 2,3-diaminoindoles, a process that involves the treatment of derivatives with trifluoroacetic acid to generate unstable intermediates. These intermediates can then be trapped with α-dicarbonyl compounds, leading to the formation of compounds like 5H-pyrazino[2,3-b]indoles. This showcases its role in the creation of complex heterocyclic structures which are fundamental in medicinal chemistry and material science (Mannes, Onyango, & Gribble, 2016).
Preparation of Fused Heterocycles
Moreover, this compound is involved in the synthesis of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indole. This compound, an indole-2,3-quinodimethane synthetic analogue, is synthesized from indole in a multi-step process that demonstrates the compound's flexibility and utility in the construction of complex organic molecules (Gribble, Jiang, & Liu, 2002).
Direct Lithiation to Form 2-Acyl-1-(phenylsulfonyl)indoles
The direct lithiation route to form 2-acyl-1-(phenylsulfonyl)indoles is another significant application. This method involves treating 1-(phenylsulfonyl)indoles with s-butyllithium followed by the inverse quenching of the C-2 lithioindoles with carboxylic acid anhydrides, showcasing the compound's role in enabling efficient and versatile synthetic pathways (Jiang & Gribble, 2002).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-7-bromo-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECTGRWPCFLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



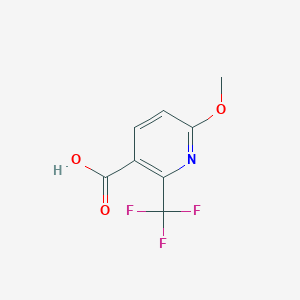
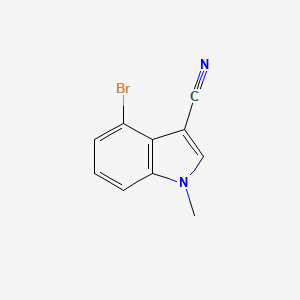
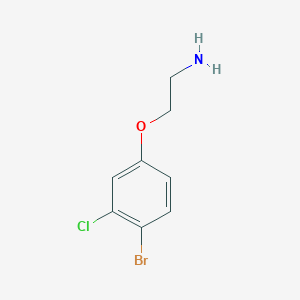
![1-[(6-Bromopyridin-2-yl)methyl]piperazine](/img/structure/B1406179.png)



![Benzyl[(6-chloropyridin-3-yl)methyl]amine](/img/structure/B1406187.png)
![Benzo[d]isothiazole-5-carbaldehyde](/img/structure/B1406192.png)
